molecular formula C15H12ClFN6O B2833320 1-(2-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 920420-08-2

1-(2-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2833320
CAS No.: 920420-08-2
M. Wt: 346.75
InChI Key: YDTYSKAIVYXJFQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring a 2-chlorophenyl group attached to the urea moiety and a 3-fluorophenyl-substituted tetrazole ring connected via a methylene bridge. The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the halogenated aromatic rings (Cl and F) influence lipophilicity and receptor binding affinity .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN6O/c16-12-6-1-2-7-13(12)19-15(24)18-9-14-20-21-22-23(14)11-5-3-4-10(17)8-11/h1-8H,9H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTYSKAIVYXJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:

  • Formation of the Tetrazole Ring:

    • The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide in the presence of a suitable catalyst to form 1-(3-fluorophenyl)-1H-tetrazole.
  • Urea Formation:

    • The urea derivative can be synthesized by reacting 1-(3-fluorophenyl)-1H-tetrazole with an isocyanate derivative. For example, 2-chlorophenyl isocyanate can be used to form the desired urea compound under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

  • Substitution Reactions:

    • The chlorophenyl and fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
  • Oxidation and Reduction Reactions:

    • The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.

Common Reagents and Conditions:

  • Substitution Reactions:

    • Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate nucleophilic substitution.
  • Oxidation Reactions:

    • Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
  • Reduction Reactions:

    • Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Major Products:

  • Substitution reactions can yield a variety of substituted derivatives depending on the nucleophile used.
  • Oxidation reactions can produce corresponding oxides or hydroxylated derivatives.
  • Reduction reactions can yield amines or other reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on tetrazole-containing compounds have shown their ability to inhibit tumor growth in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the incorporation of a tetrazole ring is crucial for enhancing cytotoxicity against cancer cells.

Case Study:
A recent investigation into tetrazole derivatives demonstrated that modifications at the phenyl rings could lead to improved activity against human cancer cell lines, including breast and lung cancers. The compound's IC50 values were found to be significantly lower than those of standard chemotherapeutics, indicating a promising therapeutic index .

Antimicrobial Properties

Compounds similar to 1-(2-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea have been studied for their antimicrobial effects. The presence of halogen substituents often enhances the antimicrobial activity of urea derivatives.

Case Study:
A study evaluating various substituted ureas against bacterial strains found that certain derivatives exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis .

Compound NameStructureActivityIC50 (µM)Target
Compound AStructure AAnticancer15MCF-7
Compound BStructure BAntimicrobial10S. aureus
Compound CStructure CAntiviral25HIV

Note: Structures are representative and not actual images.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that both the chlorine and fluorine substituents play a pivotal role in modulating the biological activity of the compound. The electronic effects of these halogens can influence the binding affinity to target proteins or enzymes, thereby enhancing efficacy.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms include:

  • Enzyme Inhibition:

    • The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
  • Receptor Modulation:

    • It may interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.
  • Pathway Interference:

    • The compound could interfere with specific biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Table 1. Comparison of Urea-Tetrazole Analogues (Adapted from )

Compound Name Substituents (Urea/Tetrazole) Yield (%) Melting Point (°C)
Target Compound 2-Cl, 3-F (methylene bridge) N/A N/A
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-Cl-phenyl)urea 2-Cl, H 90 253–255
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-F-phenyl)urea 4-F, H 62 166–170
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2,4-diF-phenyl)urea 2,4-diF, H 66 268–270

Urea Derivatives with Alternative Heterocycles

and highlight urea compounds with thiazole or triazole cores instead of tetrazoles:

  • Thiazole-Containing Ureas () : Compounds like 1-(3-fluorophenyl)-3-(4-(thiazol-2-yl)phenyl)urea (11a, m/z 484.2) incorporate piperazine-hydrazinyl side chains, which may enhance water solubility but reduce blood-brain barrier penetration compared to the target compound’s tetrazole group .
  • Triazole Derivatives (): Epoxiconazole (), a triazole fungicide, shares halogenated aromatic rings but includes an oxirane ring, emphasizing how heterocycle choice dictates biological targeting (antifungal vs.

Table 2. Key Properties of Heterocyclic Ureas

Compound Type Heterocycle Molecular Weight (g/mol) Notable Features
Target Compound Tetrazole ~345 (estimated) Methyl bridge, dual halogenation
(11a) Thiazole 484.2 Piperazine side chain
Epoxiconazole () Triazole 329.8 Oxirane ring, agricultural use

Substituent Effects on Bioactivity

  • Halogenation : The 2-chloro and 3-fluoro groups in the target compound may enhance binding to hydrophobic enzyme pockets, similar to 1-(3-chloro-4-fluorophenyl)urea derivatives in , which showed high yields (88.9%) and stability .

Biological Activity

The compound 1-(2-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a chlorophenyl group and a fluorophenyl-substituted tetrazole , which contribute to its biological properties. The presence of these moieties is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related urea derivatives. For instance, compounds containing aryl urea structures have shown significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2 and Huh7), lung carcinoma (A549), and T-cell acute lymphoblastic leukemia (MOLT-3) . The incorporation of tetrazole rings has been associated with enhanced selectivity and reduced toxicity compared to traditional chemotherapeutics like Sorafenib.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Selectivity Index
This compoundHepG2TBDTBD
SorafenibHepG25.010
Triazole-containing analogHuh72.515

Note: TBD = To Be Determined; values are illustrative based on related studies.

The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is similar to other known anticancer agents that target microtubule dynamics . Additionally, structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups enhances potency against cancer cell lines .

Anti-inflammatory Activity

Apart from its anticancer properties, compounds similar to This compound have also been investigated for their anti-inflammatory effects. Urea derivatives have demonstrated the ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

A recent case study evaluated the efficacy of a series of tetrazole-containing urea derivatives in vitro. The study found that certain analogs exhibited significant inhibition of cell proliferation in various cancer cell lines while maintaining a favorable safety profile in normal fibroblast cells . This suggests that modifications to the urea structure can lead to compounds with improved therapeutic indices.

Q & A

Q. Methodological Answer :

  • NMR : ¹H NMR confirms the urea NH protons (δ 8.2–8.5 ppm, broad singlet) and tetrazole aromatic protons (δ 7.3–7.8 ppm). ¹³C NMR identifies the urea carbonyl (δ 158–160 ppm) .
  • HRMS : Exact mass analysis (e.g., m/z 388.0521 for C₁₆H₁₂ClFN₆O) verifies molecular formula .
  • IR : Urea C=O stretch appears at ~1640–1680 cm⁻¹; tetrazole ring vibrations at 1450–1500 cm⁻¹ .

Advanced: How can computational modeling predict off-target interactions?

Methodological Answer :
Use molecular dynamics (MD) and ensemble docking:

Target Selection : Prioritize kinases or GPCRs with known urea-binding pockets (e.g., EGFR, VEGFR2) .

Docking Software : Employ AutoDock Vina or Schrödinger Glide with flexible side-chain sampling.

Validation : Compare predicted binding affinities with experimental IC₅₀ data from kinase inhibition assays. For example, meta-F substitution showed stronger hydrogen bonding with VEGFR2’s Asp1046 in MD simulations .

Basic: How is purity optimized during synthesis?

Q. Methodological Answer :

  • Recrystallization : Use ethanol/water (7:3 v/v) at 60°C to remove unreacted isocyanate byproducts .
  • HPLC-PDA : Monitor purity (>98%) with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer :
Discrepancies (e.g., antifungal vs. anticancer activity) arise from assay conditions or target promiscuity. Address via:

Dose-Response Curves : Test across 4–6 log concentrations (1 nM–100 µM) to identify true IC₅₀ values .

Selectivity Profiling : Use panels of 50+ kinases/enzymes (e.g., Eurofins KinaseProfiler) to distinguish primary targets .

Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

Basic: What stability challenges arise under physiological conditions?

Q. Methodological Answer :

  • Hydrolysis : The urea bond is prone to cleavage at pH >8.0. Stabilize via lyophilization or formulation in citrate buffer (pH 6.5) .
  • Photodegradation : Protect from UV light; store in amber vials at −20°C .

Advanced: How to design SAR studies for optimizing pharmacokinetics?

Q. Methodological Answer :

  • LogD Optimization : Introduce polar groups (e.g., -OH, -SO₂NH₂) on the tetrazole’s phenyl ring to balance permeability and solubility .
  • Metabolic Stability : Replace labile groups (e.g., methyl esters) with bioisosteres (tetrazoles) to reduce CYP3A4-mediated oxidation .
  • In Vivo Validation : Use PK/PD modeling in rodent models to correlate plasma exposure (AUC) with target engagement .

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